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Compound of Interest

Compound Name: Crotonaldehyde

Cat. No.: B089634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermochemical properties of

crotonaldehyde, an important α,β-unsaturated aldehyde. A thorough understanding of its

thermodynamic characteristics is crucial for optimizing reaction conditions, ensuring process

safety, and predicting the behavior of this versatile chemical intermediate in various

applications, including industrial synthesis and drug development.

Core Thermochemical Properties of Crotonaldehyde
Crotonaldehyde (CH₃CH=CHCHO) is a reactive molecule due to the conjugation between its

carbon-carbon double bond and the carbonyl group.[1][2] This conjugation influences its

stability and reactivity. The compound is typically sold as a mixture of E- and Z-isomers, with

the E-isomer being more common and thermodynamically stable.[3][4] Key thermochemical

data for crotonaldehyde are summarized below.
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Property Value Units
Notes and
References

Enthalpy of Formation

(ΔfH°)

Gas Phase -25.1 kcal/mol

Suggested value from

isodesmic work

reactions.[5]

Liquid Phase -103.6 kJ/mol

Data from NIST

Chemistry WebBook.

[6]

Enthalpy of

Combustion (ΔcH°)

Liquid Phase -2296.2 ± 1.1 kJ/mol

Data from NIST

Chemistry WebBook.

[6]

Enthalpy of

Hydrogenation

Theoretical values at

the CBS-APNO level.

C=C bond

hydrogenation
> C=O bond kJ/mol

The heat release for

C=C hydrogenation is

52.10 kJ/mol more

than for C=O

hydrogenation.[7]

Heat of Vaporization 123 cal/g [8]

515 J/g [3]

Heat Capacity 0.7 cal/g/°C [8]

Thermochemistry of Crotonaldehyde Derivatives
While extensive experimental data for all derivatives of crotonaldehyde are not readily

available, the principles of structure-property relationships in α,β-unsaturated carbonyl
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compounds provide a framework for understanding their thermochemistry.[1] The reactivity and

stability of these derivatives are influenced by the electronic effects of substituents.

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens attached to the

carbon backbone can deactivate the C=C double bond towards electrophilic attack by

withdrawing electron density from the conjugated system.[2] This can affect the overall

enthalpy of formation.

Electron-Donating Groups (EDGs): Alkyl groups, for example, can donate electron density,

potentially altering the reactivity at both the C=C and C=O bonds.

Structure-Toxicity Relationships: The specific molecular structure, including substitutions on

the vinyl carbons, can impact the toxic potency of α,β-unsaturated carbonyl compounds,

which often react via Michael addition with biological nucleophiles.[9]

Due to the challenges in synthesizing and experimentally analyzing every derivative,

computational thermochemistry plays a vital role in predicting their properties.[5][10]

Experimental and Computational Protocols
The determination of thermochemical data relies on a combination of precise experimental

measurements and advanced computational methods.

Bomb Calorimetry (for Enthalpy of Combustion) This is a primary technique for measuring the

heat of combustion for solid and liquid samples.[11][12]

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen environment within a sealed container called a "bomb."[11] This bomb is submerged

in a known quantity of water in an insulated container (the calorimeter). The heat released by

the combustion reaction is absorbed by the water and the calorimeter, causing a temperature

rise.

Procedure:

A weighed sample of crotonaldehyde is placed in a crucible inside the bomb.
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The bomb is sealed, pressurized with pure oxygen, and placed in the calorimeter

containing a precisely measured volume of water.

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water is recorded after thermal equilibrium is reached.

The heat of combustion is calculated using the temperature change, the mass of the

sample, and the previously determined heat capacity of the calorimeter system (calibrated

using a substance with a known heat of combustion, such as benzoic acid).[11]

Differential Scanning Calorimetry (DSC) DSC is a thermal analysis technique used to measure

the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

[13] It is particularly useful for determining heat capacity and enthalpies of phase transitions.

Principle: The instrument measures the difference in heat flow between the sample and an

inert reference material as a function of temperature.

Procedure:

A small, weighed sample of the substance is sealed in a pan. An empty, sealed pan is

used as a reference.

Both pans are placed in the DSC furnace and subjected to a controlled temperature

program.

The instrument records the differential heat flow, which is proportional to the heat capacity

of the sample.

Integration of the heat flow curve over a phase transition (e.g., melting or vaporization)

yields the enthalpy of that transition.

High-level ab initio quantum chemistry methods are essential for accurately calculating

thermochemical properties, especially for reactive intermediates or compounds for which

experimental data is lacking.[5]
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Composite Methods (e.g., Gaussian-n theories, CBS methods): These methods, such as G3,

G3(MP2), G4, and CBS-APNO, combine results from several different levels of theory and

basis sets to achieve high accuracy in calculating energies.[5][14][15][16] They typically

involve:

Geometry optimization at a lower level of theory (e.g., B3LYP).

Vibrational frequency calculation to obtain zero-point vibrational energies (ZPVE) and

thermal corrections.

A series of single-point energy calculations at progressively higher levels of theory with

larger basis sets.

An empirical correction term is often added to the final energy to account for remaining

deficiencies in the calculations.[14]

Isodesmic Reactions: This approach is used to reduce errors in computational calculations.

The enthalpy of formation of an unknown species is determined by calculating the enthalpy

of a hypothetical reaction where the number and types of chemical bonds are conserved on

both the reactant and product sides.[5] This allows for significant cancellation of systematic

errors in the calculations.

Visualizing Thermochemical Workflows and
Pathways
The following diagrams illustrate key workflows and concepts in the thermochemistry of

crotonaldehyde.
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General Workflow for Thermochemical Data Determination

Experimental Methods Computational Methods
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Caption: Workflow for experimental and computational thermochemical analysis.

Reactivity and Thermochemical Implications
The thermochemistry of crotonaldehyde governs its reactivity in key chemical transformations.

Hydrogenation: Crotonaldehyde can be selectively hydrogenated at either the C=C bond to

form butanal or the C=O bond to form crotyl alcohol.[17] Both products can be further

hydrogenated to butanol.[17] From a thermodynamic standpoint, hydrogenation of the C=C

bond is more favorable, releasing more heat than the hydrogenation of the C=O bond.[7]
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However, catalyst selection and reaction conditions can kinetically control the selectivity

towards the desired unsaturated alcohol, crotyl alcohol.[18]

Hydrogenation Pathways of Crotonaldehyde

Hydrogenation Pathways of Crotonaldehyde

Crotonaldehyde
(CH3CH=CHCHO)

Butanal
(CH3CH2CH2CHO)

+ H2 (C=C reduction)
Thermodynamically favored

Crotyl Alcohol
(CH3CH=CHCH2OH)

+ H2 (C=O reduction)
Requires selective catalyst

Butanol
(CH3CH2CH2CH2OH)

+ H2 + H2

Click to download full resolution via product page

Caption: Competing pathways in the hydrogenation of crotonaldehyde.

Thermal Decomposition: At elevated temperatures (960-1350 K), crotonaldehyde
decomposes into a variety of smaller molecules, including carbon monoxide, methane,

acetylene, and propylene.[19] The decomposition is initiated by unimolecular dissociation

reactions.[19] Understanding the kinetics and thermodynamics of these decomposition

pathways is critical for high-temperature applications and safety assessments.

Polymerization and Condensation: In the presence of strong acids or alkalis,

crotonaldehyde can undergo exothermic condensation or polymerization reactions.[3][20]

These reactions can lead to a rapid release of heat, posing a potential hazard if not properly

controlled.
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Relevance in Research and Drug Development
Thermochemical data is not merely academic; it has profound practical implications for

researchers and professionals in drug development.

Process Optimization and Safety: Accurate enthalpy data is essential for designing safe and

efficient large-scale chemical processes. It allows for proper heat management to prevent

runaway reactions and ensures predictable yields.

Synthesis of Key Intermediates: Crotonaldehyde is a vital precursor in the synthesis of

various fine chemicals. For instance, it is used to produce sorbic acid (a food preservative)

and trimethylhydroquinone, which is a precursor to Vitamin E.[3][21]

Understanding Biological Activity: As an α,β-unsaturated carbonyl compound,

crotonaldehyde is a Michael acceptor, meaning it can react with nucleophiles such as the

thiol groups of cysteine residues in proteins.[22] This reactivity is linked to both its biological

effects and its toxicity.[9] Understanding the thermodynamics of these adduct-forming

reactions is important in toxicology and in the design of covalent inhibitor drugs, where

controlled reactivity is desired.

Application of Thermochemical Data in R&D

Key Application Areas

Thermochemical Data
(ΔH, ΔG, Cp)

Process Safety
(Hazard Analysis, Runaway Reaction Risk)

Reaction Optimization
(Yield, Selectivity, Energy Efficiency)

Synthetic Strategy
(Feasibility, Pathway Selection)

Toxicology & Drug Design
(Reactivity, Adduct Stability)

Efficient, Safe, and
Predictable Chemical Development

Click to download full resolution via product page

Caption: Relationship between thermochemical data and R&D outcomes.
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Conclusion
The thermochemistry of crotonaldehyde and its derivatives is a critical area of study for

chemists and drug development professionals. A comprehensive understanding of properties

such as enthalpy of formation, combustion, and hydrogenation, obtained through rigorous

experimental techniques like bomb calorimetry and advanced computational methods, is

indispensable. This knowledge enables the safe design of chemical syntheses, the optimization

of reaction conditions to achieve desired product selectivity, and provides insights into the

molecule's biological activity and toxicological profile. As a versatile building block in organic

synthesis, the continued study of crotonaldehyde's thermochemical landscape will remain a

key enabler of innovation in the chemical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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